Cotinine

Biomarker Pharmacokinetics Toxicology

Cotinine (CAS 486-56-6) is the definitive analytical reference standard for quantifying cumulative tobacco smoke exposure. Its 5–30× longer elimination half-life (15–19 h) versus nicotine (0.5–3 h) makes it the only reliable biomarker for integrated exposure assessment over several days. Unlike its metabolite trans-3'-hydroxycotinine (half-life ~6 h), cotinine provides a stable, validated detection window essential for clinical toxicology, smoking cessation trials, and insurance risk stratification. Its negligible nAChR affinity (Ki ~5000 nM vs. nicotine's 0.89 nM) also makes it a critical control in neuroscience for parsing non-nicotinic pathways without confounding receptor activation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 486-56-6
Cat. No. B1669453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotinine
CAS486-56-6
SynonymsNIH 10498, NIH10498, NIH-10498, (-)-Cotinine
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1
InChIKeyUIKROCXWUNQSPJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility~10 mg/ml in PBS (pH 7.2);  ~30 mg/ml in EtOH, DMSO, & DMF
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cotinine (CAS 486-56-6): Differentiating Characteristics for Scientific and Industrial Selection


Cotinine (CAS 486-56-6) is the primary metabolite of nicotine, an alkaloid found in tobacco leaves, and is widely employed as a biomarker for tobacco exposure due to its extended elimination half-life of 15–19 hours in humans, significantly longer than that of nicotine (2–3 hours) [1]. Chemically, it is (S)-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone, a compound that exhibits weak nicotinic acetylcholine receptor (nAChR) agonist activity, with binding affinities typically over two orders of magnitude lower than nicotine [2]. Its stable structure and well-characterized pharmacokinetic profile make it an essential analytical reference standard for clinical toxicology, smoking cessation research, and environmental exposure monitoring [3].

Why Cotinine Cannot Be Interchanged with Its Closest Analogs or In-Class Compounds


The utility of cotinine is defined by a unique combination of attributes that are not replicated by its closest analogs. Its primary value lies in its specific pharmacokinetic profile—a long elimination half-life of ~16 hours in adults, which is critical for its function as a reliable biomarker, and a half-life that is dramatically shortened during pregnancy (8.8 hours) [1]. In contrast, its parent compound, nicotine, has a half-life of only 0.5–3 hours, and its downstream metabolite, trans-3'-hydroxycotinine, has a half-life of ~5–6 hours, rendering them unsuitable for long-term exposure assessment [2]. Furthermore, cotinine's weak nAChR agonist activity (e.g., EC50 >33 µM for α4β2, compared to 1.0 µM for nicotine) differentiates it functionally from more potent alkaloids like anatabine and nornicotine, which have distinct behavioral and pharmacological profiles [3]. These profound differences in half-life and receptor activity mean that substituting cotinine with a related compound would invalidate a study's biomarker quantification or alter its pharmacological outcome.

Cotinine (CAS 486-56-6): Quantifiable Evidence of Differential Performance


Cotinine vs. Nicotine: Elimination Half-Life Comparison for Biomarker Application

Cotinine is differentiated from its parent compound, nicotine, by its significantly longer elimination half-life, which is the foundational property for its use as a biomarker. In adult humans, the half-life of cotinine is reported to be 15–19 hours, whereas nicotine has a half-life of only 0.5–3 hours [1]. This difference is so substantial that cotinine is the preferred analyte for verifying smoking status and quantifying secondhand smoke exposure, as it provides a stable, integrated measure of exposure over several days, unlike the rapidly fluctuating levels of nicotine [2].

Biomarker Pharmacokinetics Toxicology

Cotinine vs. trans-3'-Hydroxycotinine: Comparative Metabolic Stability and Half-Life

Cotinine is further distinguished from its primary metabolite, trans-3'-hydroxycotinine (3HC), by its longer elimination half-life. Following infusion, cotinine exhibits a half-life of approximately 16 hours, while 3HC is cleared much more rapidly with a half-life of 5.9 hours [1]. This difference is attributed to the high percentage of renal clearance for 3HC (75.4%), limiting its further metabolism, in contrast to cotinine which undergoes hepatic metabolism by CYP2A6 . While the ratio of 3HC to cotinine (the nicotine metabolite ratio) is used as a marker of CYP2A6 activity, the absolute stability of cotinine in the body makes it the superior biomarker for cumulative exposure assessment [2].

Drug Metabolism CYP2A6 Pharmacokinetics

Cotinine vs. Nicotine and Anatabine: Quantified Weak nAChR Agonist Activity

Cotinine's pharmacological profile is defined by its weak activity at nicotinic acetylcholine receptors (nAChRs) compared to nicotine and other minor tobacco alkaloids. In a direct comparison using CHO cells expressing human α4β2 nAChRs, the EC50 for nicotine was 1.0 µM, while cotinine showed no effect at concentrations up to 33 µM [1]. Similarly, for the α7 nAChR subtype, nicotine had an EC50 of 54.5 µM, whereas cotinine produced no detectable activity at the same concentrations [2]. This contrasts sharply with anatabine, which, while less potent than nicotine, still demonstrated measurable EC50 values across multiple receptor subtypes (e.g., 6.1 µM for α4β2 and 158.5 µM for α7) [3]. This low potency is a defining characteristic of cotinine and a key reason it has a minimal contribution to the addictive properties of tobacco.

Receptor Pharmacology nAChR EC50

Cotinine vs. Anabasine: Comparative Sensitivity and Specificity as a Urinary Biomarker

In the context of population-level tobacco exposure assessment, cotinine has been quantitatively compared to anabasine, another tobacco alkaloid proposed as a more specific biomarker. An analysis of 19,874 urine samples from the Korean National Health and Nutrition Examination Survey found that 18.6% of samples were positive for cotinine, while only 13.2% were positive for anabasine [1]. Crucially, of the samples that were negative for cotinine, only 5.7% were positive for anabasine, whereas less than 0.3% were positive for all other measured nicotine metabolites [2]. The agreement of smoking status classification by cotinine alone versus a combination of multiple metabolites was extremely high (Cohen's kappa = 0.982–0.994), demonstrating that the simple measurement of urinary cotinine is a non-inferior and more practical approach for differentiating smokers from non-smokers in large-scale studies [3].

Biomarker Validation Smoking Cessation Clinical Chemistry

Cotinine vs. Nicotine: Binding Affinity at nAChRs Quantified by Ki

The low affinity of cotinine for nicotinic acetylcholine receptors is a well-established quantitative differentiator from nicotine. In a competitive binding study using [3H]epibatidine-labeled receptors in rat brain membranes, nicotine displaced the radioligand 10 times more potently from brain membranes than from chromaffin cell membranes, while cotinine had over two orders of magnitude lower affinity than nicotine [1]. Specifically, one study reported a Ki value for cotinine of approximately 5000 nM for the high-affinity nicotine binding site in rat brain, whereas the Ki for nicotine was determined to be 0.89 nM [2]. This nearly 5,600-fold difference in binding affinity is a clear and unambiguous quantitative distinction between the two compounds.

Receptor Binding Radioligand Assay Ki

Cotinine Half-Life Modulation in Pregnancy: A Unique Metabolic Differentiator

Cotinine's metabolism is uniquely and dramatically accelerated during pregnancy, a property not observed to the same degree with nicotine or its other metabolites. A direct comparison in pregnant smokers showed that the clearance of cotinine was significantly higher (140%) during pregnancy compared to postpartum, resulting in a much shorter half-life of 8.8 hours versus 16.6 hours (P < 0.01) [1]. In contrast, while nicotine clearance was also higher (60%), the absolute change in its already short half-life is less impactful on its use as a biomarker. This pregnancy-related acceleration is a critical confounder that must be accounted for in study design and interpretation, as using standard adult half-life values would lead to a significant underestimation of tobacco exposure in pregnant populations [2].

Pregnancy Drug Metabolism CYP2A6 Pharmacokinetics

Cotinine (CAS 486-56-6): Optimal Application Scenarios Validated by Differential Evidence


Quantitative Biomarker for Long-Term Tobacco Smoke Exposure in Epidemiological Studies

Given its 15–19 hour elimination half-life, which is 5–30 times longer than nicotine's (0.5–3 h) [1], cotinine is the gold standard analyte for quantifying cumulative exposure to tobacco smoke. This application is supported by large-scale validation showing it performs non-inferiorly to a panel of metabolites for classifying smoking status (Cohen's kappa = 0.982–0.994) while being simpler to measure [2]. Its use is essential for obtaining a stable, integrated measure of exposure over several days, rather than the point-in-time snapshot provided by nicotine.

Analytical Reference Standard for Clinical and Forensic Toxicology Assays

Cotinine's well-defined pharmacokinetic profile and availability as a high-purity certified reference material (CRM) make it the required standard for calibrating and validating quantitative assays in toxicology. The precise quantification of cotinine in urine, blood, or saliva by LC-MS/MS or GC/MS is the cornerstone of smoking cessation programs and insurance risk assessment. The differentiation from less stable metabolites like 3HC (half-life 5.9 h) is critical, as using a standard with a shorter biological half-life would result in a narrower detection window and less reliable exposure data [3].

Weak nAChR Agonist for Isolating Non-Nicotinic Pharmacological Effects

Cotinine's extremely low affinity for nAChRs (Ki ≈ 5000 nM vs. 0.89 nM for nicotine) and its lack of agonist activity at concentrations up to 33 µM [4][5] make it a valuable tool in neuroscience research. It can be used to investigate potential non-nicotinic, or 'non-receptor-mediated,' effects of tobacco alkaloids without the confounding variable of potent nAChR activation. This allows researchers to parse the distinct molecular pathways activated by nicotine metabolites versus the parent compound.

Internal Standard and Calibrator for CYP2A6 Phenotyping Assays

The unique ratio of cotinine to its metabolite trans-3'-hydroxycotinine (3HC) serves as a validated biomarker for CYP2A6 enzyme activity . This application leverages the distinct metabolic pathways and half-lives of both compounds. Procuring both cotinine and 3HC as analytical standards is therefore essential for developing and running these assays, which are used to personalize smoking cessation therapies and to study inter-individual differences in nicotine metabolism.

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